Dodecanamide, N,N'-1,12-dodecanediylbis-
Description
Historical Perspectives on Diamide (B1670390) Chemistry and Applications
The history of diamide chemistry is intrinsically linked to the development of polyamides, a class of polymers that revolutionized the textile and engineering plastics industries. The pioneering work of Wallace H. Carothers at DuPont in the 1930s laid the foundation for modern polymer science and led to the synthesis of nylon, the first commercially successful synthetic thermoplastic polymer. acs.orgcompoundchem.com Carothers' research demonstrated that dicarboxylic acids could react with diamines to form long-chain polyamides. compoundchem.com This condensation polymerization process was a pivotal discovery that opened the door to the creation of a wide range of synthetic fibers with superior properties to their natural counterparts. acs.orgbritannica.com
Initially, the focus was on creating high-molecular-weight polymers for fibers and molded articles. britannica.com Over time, research expanded to include a wider variety of diamides, including long-chain aliphatic diamides, for applications beyond textiles. These compounds found utility as plasticizers, lubricants, and slip agents. The development of synthetic polyamides like Nylon 6,6, which is synthesized from hexamethylenediamine and adipic acid, highlighted the versatility of diamide chemistry. britannica.com The success of nylon spurred further research into other polyamide structures, leading to a diverse family of synthetic materials. acs.org
Structural Classification and Nomenclature of Aliphatic Diamides
Aliphatic diamides are classified based on the nature of the aliphatic chains connecting the two amide groups. They can be broadly categorized into compounds with short, medium, and long aliphatic chains. The nomenclature of diamides follows the systematic naming conventions of organic chemistry. For Dodecanamide, N,N'-1,12-dodecanediylbis-, the name indicates that two dodecanamide (a 12-carbon amide) groups are attached to the nitrogen atoms, which are in turn linked by a 1,12-dodecanediyl (a 12-carbon alkane) chain.
The structure of Dodecanamide, N,N'-1,12-dodecanediylbis- is characterized by a long, flexible dodecamethylene chain linking two amide functionalities, each of which is further attached to a dodecyl chain. This molecular architecture results in a compound with a high molecular weight and a significant hydrophobic character due to the long alkyl chains.
Table 1: Structural and Chemical Identity of Dodecanamide, N,N'-1,12-dodecanediylbis- and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Dodecanamide, N,N'-1,12-dodecanediylbis- | 151493-20-8 altex.orglookchem.comrrscientific.comchemsrc.com | C36H72N2O2 lookchem.comchemsrc.com | 564.97 chemsrc.com |
| Dodecanamide | 1120-16-7 nih.gov | C12H25NO nih.gov | 199.33 nih.gov |
| Dodecanamide, N,N'-1,2-ethanediylbis- | 7003-56-7 a2bchem.com | C26H52N2O2 a2bchem.com | 424.70 |
This table is interactive. Click on the headers to sort the data.
Significance of Dodecanamide, N,N'-1,12-dodecanediylbis- in Emerging Chemical Research
While specific research on Dodecanamide, N,N'-1,12-dodecanediylbis- is not extensively documented in publicly available literature, the broader class of long-chain aliphatic bis-amides is of considerable interest in several areas of chemical research. These compounds are investigated for their potential applications as gelling agents, rheology modifiers, and as building blocks for novel supramolecular structures. The long alkyl chains can lead to self-assembly through van der Waals interactions, while the amide groups can form hydrogen bonds, leading to the formation of ordered structures in solution and in the solid state.
Fatty bis-amides, a class to which Dodecanamide, N,N'-1,12-dodecanediylbis- belongs, are known to function as lubricants and dispersing agents. sclthoil.com The unique combination of long hydrophobic chains and polar amide groups allows these molecules to act as surfactants and stabilizers in various formulations. Research into long-chain alkylamides has also explored their use in creating thixotropic oil gels for applications such as sustained drug release. rsc.org The study of such molecules contributes to the development of new materials with controlled physical and chemical properties.
Overview of Advanced Methodologies in Diamide Investigation
The characterization of long-chain aliphatic diamides like Dodecanamide, N,N'-1,12-dodecanediylbis- relies on a suite of advanced analytical techniques to elucidate their structure, purity, and physical properties.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons in the aliphatic chains and amide groups. resolvemass.ca
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, particularly the amide C=O and N-H stretching vibrations. azom.com
Chromatographic Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to determine the purity of the diamide and to identify any impurities. azom.com
Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is used to determine the molecular weight and molecular weight distribution of polymeric materials. resolvemass.ca
Thermal Analysis:
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points, glass transition temperatures, and to study the crystallinity of diamides. wikipedia.org
Thermogravimetric Analysis (TGA): Monitors the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the compound. resolvemass.ca
Microscopy and Diffraction Techniques:
X-ray Diffraction (XRD): Provides information on the crystalline structure of the material, including the arrangement of molecules in the solid state. malvernpanalytical.com
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques are used to visualize the surface morphology of the material at the micro- and nanoscale. resolvemass.ca
Table 2: Analytical Techniques for Diamide Characterization
| Technique | Information Obtained |
|---|---|
| NMR Spectroscopy | Detailed molecular structure, connectivity |
| FTIR Spectroscopy | Identification of functional groups (e.g., amide) |
| GC-MS | Purity assessment, impurity identification |
| GPC/SEC | Molecular weight and distribution |
| DSC | Thermal transitions (melting point, glass transition) |
| TGA | Thermal stability |
| XRD | Crystalline structure |
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Structure
2D Structure
Properties
CAS No. |
151493-20-8 |
|---|---|
Molecular Formula |
C36H72N2O2 |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
N-[12-(dodecanoylamino)dodecyl]dodecanamide |
InChI |
InChI=1S/C36H72N2O2/c1-3-5-7-9-11-15-19-23-27-31-35(39)37-33-29-25-21-17-13-14-18-22-26-30-34-38-36(40)32-28-24-20-16-12-10-8-6-4-2/h3-34H2,1-2H3,(H,37,39)(H,38,40) |
InChI Key |
GKCOAISHSRYILY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCCCCCCCCCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics for Dodecanamide, N,n 1,12 Dodecanediylbis
Direct Amidation Strategies for Diamide (B1670390) Synthesis
Direct amidation represents the most atom-economical approach to synthesizing Dodecanamide, N,N'-1,12-dodecanediylbis-, as it involves the condensation of the carboxylic acid and amine with the sole byproduct being water. mdpi.com This approach, however, must overcome the initial acid-base reaction between the reactants, which forms a stable and less reactive ammonium (B1175870) carboxylate salt. mdpi.comsciepub.com
Optimization of Condensation Reactions between Dodecanoic Acid and Dodecane-1,12-diamine
The direct thermal condensation of dodecanoic acid and dodecane-1,12-diamine is a viable, albeit challenging, synthetic route. The primary obstacle is the removal of water to shift the reaction equilibrium toward the formation of the amide bonds. mdpi.com This typically requires high temperatures, often exceeding 160-180°C, which can limit the method's applicability to thermally stable, non-functionalized substrates. mdpi.comdiva-portal.org
Optimization of this condensation reaction involves controlling several key parameters to maximize yield and reaction rate while minimizing side reactions. Hydrothermal pyrolysis experiments have demonstrated that condensation reactions can form amides from lipid precursors at elevated temperatures. nih.gov The kinetic favorability of the reaction is highly dependent on the reaction conditions. worktribe.com
Key Optimization Parameters:
Temperature: Higher temperatures increase the reaction rate and facilitate water removal. However, excessively high temperatures can lead to thermal degradation of the reactants or products. Studies on similar long-chain amide syntheses show that raising the temperature can significantly increase yield and reduce reaction time. researchgate.net
Pressure: Applying a vacuum helps to remove water from the reaction mixture, driving the reaction to completion.
Water Removal: The use of a Dean-Stark apparatus with an azeotrope-forming solvent (e.g., toluene (B28343) or xylene) is a classic and effective method for continuous water removal, allowing the reaction to proceed at a lower temperature than under neat conditions. mdpi.comsciepub.com Alternatively, the use of dehydrating agents like molecular sieves can also facilitate the reaction at lower temperatures, though this is less practical for large-scale synthesis. mdpi.com
Stoichiometry: Precise control of the 2:1 molar ratio of dodecanoic acid to dodecane-1,12-diamine is crucial for achieving a high yield of the desired bis-amide and minimizing the presence of mono-amide or unreacted starting materials.
Table 1: Influence of Reaction Conditions on Direct Amidation Yield (Illustrative) This table illustrates general principles of amidation optimization based on related reactions; specific data for the title compound may vary.
| Parameter Varied | Condition A | Condition B | Observed Outcome | Reference |
|---|---|---|---|---|
| Temperature | 80 °C | 120 °C | Yield increased from 37% to 45% and reaction time decreased significantly. | researchgate.net |
| Water Removal | No Dehydrating Agent | Dean-Stark Trap | Enables reaction to proceed to high conversion by removing water byproduct. | mdpi.comsciepub.com |
| Catalyst | Uncatalyzed (Thermal) | Boric Acid Catalyzed | Reaction time can be shortened from >20h to 8h with similar or higher yields. | sciepub.com |
Catalytic Systems in Amide Bond Formation: Mechanistic Studies and Catalyst Efficiency
To circumvent the high temperatures required for thermal condensation, various catalytic systems have been developed. These catalysts function by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. catalyticamidation.info
Boron-Based Catalysts: Boric acid and its derivatives, such as arylboronic acids, are among the most studied catalysts for direct amidation. mdpi.comsciepub.comorgsyn.org They are attractive due to their low cost, low toxicity, and effectiveness. orgsyn.orgresearchgate.net The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride (B1165640) or other activated acylboron species, which is then readily attacked by the amine to form the amide and regenerate the catalyst. sciepub.comorgsyn.org The efficiency of boronic acid catalysis can be highly dependent on the reaction conditions, including the method of water removal. mdpi.com
Group (IV) Metal Catalysts: Metal complexes based on titanium, zirconium, and hafnium have emerged as powerful catalysts for direct amidation. diva-portal.orgacs.org Zirconium catalysts, such as zirconium tetrachloride (ZrCl₄) and zirconocene (B1252598) complexes, are particularly effective, often operating under milder conditions than thermal methods. acs.orgacs.orgresearchgate.net Mechanistic studies on zirconium-catalyzed amidation reveal that the reaction is typically first-order with respect to the catalyst. acs.org A key finding is the potential for catalyst inhibition by the amide product, which can sometimes be overcome by using a higher concentration of the amine. acs.org A significant advantage of some zirconium systems is their tolerance to water, which circumvents the need for stringent dehydrating conditions. researchgate.net
Table 2: Comparison of Catalytic Systems for Direct Amidation
| Catalyst System | Typical Loading (mol%) | Common Solvents | Key Advantages | Reference |
|---|---|---|---|---|
| Boric Acid (H₃BO₃) | 1-10 | Toluene, Xylene | Inexpensive, low toxicity, effective with azeotropic water removal. | sciepub.comorgsyn.org |
| Arylboronic Acids (ArB(OH)₂) | 1-5 | Toluene, Mesitylene | Often more active than boric acid, but more expensive. | mdpi.comworktribe.com |
| Zirconium(IV) Chloride (ZrCl₄) | 5-10 | - (Neat or High-Boiling Solvents) | Effective catalyst for direct amidation under dehydrating conditions. | acs.org |
| Zirconocene Dichloride (Cp₂ZrCl₂) | ~5 | Toluene | Effective under strictly anhydrous conditions. | acs.org |
Indirect Synthetic Pathways and Protecting Group Chemistry
When direct amidation methods are not feasible or lead to low yields, indirect pathways offer a robust alternative. The most common indirect strategy involves activating the carboxylic acid by converting it into a more reactive derivative. A standard method is the formation of an acyl chloride. sciepub.comsemanticscholar.org For the synthesis of the title compound, dodecanoic acid would first be reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to produce dodecanoyl chloride. semanticscholar.orgucl.ac.uk This highly electrophilic intermediate then readily reacts with dodecane-1,12-diamine in the presence of a base (to neutralize the HCl byproduct) to form the bis-amide. While highly effective, this two-step process is less atom-economical and generates stoichiometric waste, which is a key consideration in industrial settings. sciepub.comucl.ac.uk
Protecting group chemistry is fundamental in organic synthesis but is generally not required for the synthesis of a symmetrical molecule like Dodecanamide, N,N'-1,12-dodecanediylbis- from its corresponding diamine and dicarboxylic acid precursors. However, if one were to synthesize an asymmetrical analogue or if the starting materials contained other reactive functional groups, protecting groups would be essential to ensure chemoselectivity. For instance, to react a diamine at only one of its amino groups, one would employ a protecting group like the tert-butoxycarbonyl (Boc) group, which can be easily introduced and later removed under specific conditions. researchgate.net For the direct, stoichiometric synthesis of the title compound, a protecting-group-free pathway is the most efficient approach. nih.gov
Green Chemistry Principles in the Synthesis of Dodecanamide, N,N'-1,12-dodecanediylbis-
Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.org The synthesis of amides, being one of the most common reactions in the chemical industry, is a prime target for green innovation. ucl.ac.uk
Solvent-Free Reaction Environments and Mechanochemical Syntheses
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net One approach is to perform the direct amidation of dodecanoic acid and dodecane-1,12-diamine under solvent-free (neat) conditions, relying on high temperatures and vacuum to drive the reaction. researchgate.netsemanticscholar.org
A more innovative solvent-free technique is mechanochemistry, which utilizes mechanical energy from grinding or ball-milling to initiate chemical reactions. nih.govorganic-chemistry.org This method can significantly reduce reaction times and avoid the use of bulk solvents. organic-chemistry.org Several mechanochemical approaches to amide synthesis have been developed, often using coupling reagents or activators in catalytic amounts. nih.govacs.org For instance, the reaction between a carboxylic acid and an amine can be achieved by milling with an activator like 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of triphenylphosphine. rsc.org These methods have been shown to be effective for a wide variety of amides, suggesting their potential applicability to the synthesis of long-chain diamides like the title compound. acs.orgrsc.org
Table 3: Examples of Mechanochemical Amide Synthesis Methods
| Method | Reagents/Activators | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Acid Activation | 2,4,6-trichloro-1,3,5-triazine, PPh₃ (cat.) | Room temp, solvent-drop grinding | Rapid, efficient, moderate to excellent yields. | rsc.org |
| Coupling Reagent | EDC, HOBt | Ball milling | Established coupling agents adapted for mechanochemistry. | nih.govacs.org |
| From Esters | Calcium nitride (as NH₃ source) | Ball milling | Provides primary amides from esters, avoids carboxylic acids. | nih.govorganic-chemistry.orgacs.org |
Biocatalytic Approaches to Diamide Production
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful green chemistry tool. mdpi.comnih.gov For amide synthesis, hydrolases, particularly lipases, have shown great promise. sciepub.comresearchgate.net These enzymes can catalyze the formation of amide bonds with high chemo-, regio-, and enantioselectivity under very mild reaction conditions (e.g., room temperature and neutral pH). researchgate.net
The synthesis of Dodecanamide, N,N'-1,12-dodecanediylbis- could be envisioned using a lipase (B570770) to catalyze the condensation between dodecanoic acid and dodecane-1,12-diamine. To favor synthesis over the reverse reaction (hydrolysis), these reactions are typically conducted in non-aqueous systems, such as organic solvents or in a solvent-free environment, to shift the thermodynamic equilibrium.
A significant advancement in biocatalysis is the use of immobilized enzymes, such as the commercially available Novozym 435 (lipase B from Candida antarctica immobilized on an acrylic resin). mdpi.comresearchgate.net Immobilization allows for easy separation of the enzyme from the reaction mixture, enabling its recovery and reuse over multiple cycles, which is critical for developing economically viable industrial processes. researchgate.net Lipases have been successfully used in the synthesis of various specialty polymers, including polyesteramides, highlighting their potential for producing long-chain diamides. wur.nl
Table 4: Common Lipases and Conditions for Biocatalytic Amidation
| Enzyme (Source) | Form | Typical Reaction Medium | Advantages | Reference |
|---|---|---|---|---|
| Lipase B from Candida antarctica (CALB) | Immobilized (e.g., Novozym 435) | Organic Solvents, Solvent-free | High stability, broad substrate scope, widely used and studied. | mdpi.comresearchgate.net |
| Lipase from Pseudomonas fluorescens | Immobilized on nanofibers | Non-aqueous | Demonstrated as a robust and reusable biocatalyst for amide synthesis. | mdpi.com |
| Lipase from Thermomyces lanuginosus (TLL) | Immobilized | Organic Solvents | Effective biocatalyst for ester and amide synthesis. | nih.gov |
Kinetic and Thermodynamic Aspects of Dodecanamide, N,N'-1,12-dodecanediylbis- Formation
The formation of Dodecanamide, N,N'-1,12-dodecanediylbis- through the direct amidation of dodecanedioic acid and 1,12-dodecanediamine is governed by specific kinetic and thermodynamic principles. While specific data for this particular reaction is not extensively published, the behavior of analogous long-chain amide formations provides significant insight.
The amidation reaction is a reversible process, limited by chemical equilibrium. acs.org The direct thermal amidation proceeds through an equilibrium between the free carboxylic acid and amine reactants and their corresponding ammonium carboxylate salt. researchgate.net For the amidation to proceed effectively, this equilibrium must be shifted towards the reactants, which is a key condition for activating the amidation pathway. researchgate.net The reaction involves a nucleophilic attack by the nitrogen atom of the amine on the carbonyl carbon of the carboxylic acid, leading to the formation of an amide bond and the elimination of a water molecule. researchgate.net
Kinetic studies on similar amidation reactions indicate that temperature is a critical factor. For instance, studies on other amidation processes have been conducted at temperatures ranging from 100–160 °C. acs.org The reaction rate is significantly influenced by temperature; for example, the rate constant for the reaction between 4-phenylbutyric acid and aniline (B41778) increased from 0.21 mL·mol⁻¹s⁻¹ at 130 °C to 1.26 mL·mol⁻¹s⁻¹ at 170 °C. researchgate.net This particular reaction was found to follow second-order kinetics. researchgate.net
The removal of the water byproduct is a critical step to drive the reaction forward and improve the final conversion, as the reaction is equilibrium-limited. acs.org Methods such as in situ inert gas stripping or vacuum stripping can be employed to effectively remove volatile byproducts. acs.org
The activation energy (Ea) for amidation reactions can vary. For the aminolysis of jatropha oil to form fatty acid diethanolamides, the activation energy was determined to be 47.8 kJ mol⁻¹. mdpi.com For the reaction of 4-phenylbutyric acid with aniline, an activation energy of 66 kJ mol⁻¹ was reported. researchgate.net These values, while not specific to Dodecanamide, N,N'-1,12-dodecanediylbis-, provide a reasonable estimate for the energy barrier of similar long-chain amidation reactions.
Interactive Table: Kinetic Data for Analogous Amidation Reactions
| Reactants | Temperature (°C) | Rate Constant | Activation Energy (Ea) | Kinetic Order | Source |
| 4-Phenylbutyric acid + Aniline | 130 | 0.21 mL·mol⁻¹s⁻¹ | 66 kJ·mol⁻¹ | Second | researchgate.net |
| 4-Phenylbutyric acid + Aniline | 170 | 1.26 mL·mol⁻¹s⁻¹ | 66 kJ·mol⁻¹ | Second | researchgate.net |
| Jatropha Oil + Diethanolamine | 90 | 0.171 min⁻¹ | 47.8 kJ·mol⁻¹ | Pseudo-first | mdpi.com |
Scale-Up Considerations and Process Intensification in Diamide Synthesis
Scaling up the synthesis of Dodecanamide, N,N'-1,12-dodecanediylbis- from the laboratory to an industrial scale presents several challenges and requires careful process design and optimization. enamine.net The transition from milligram-scale research to large-scale production necessitates addressing complexities that are not always apparent at the lab bench. enamine.net
For the synthesis of polyamides, which shares process similarities with long-chain diamides, industrial methods often involve polycondensation in a closed reactor. google.com Key process parameters that must be controlled during scale-up include temperature, pressure, and the stoichiometric balance of reactants. google.com In one patented process, the diamine is added to the molten dicarboxylic acid, and the temperature is raised above the melting point of the resulting polyamide. google.com The pressure is carefully managed to prevent the loss of volatile diamine reactants while avoiding conditions that would cause the reaction mixture to solidify. google.com Finally, the pressure is reduced to shift the equilibrium towards the formation of higher molecular weight products. google.com
Process intensification offers strategies to develop smaller, cleaner, and more energy-efficient technologies for chemical production. aiche.org This can involve shrinking the size of equipment or reducing the number of unit operations. aiche.org For diamide and polyamide synthesis, several process intensification techniques can be considered:
Multifunctional Reactors: These reactors integrate reaction and separation, such as reactive distillation, where the water byproduct is continuously removed, driving the reaction to completion. aiche.org
Alternative Energy Sources: Microwave irradiation has been shown to accelerate amidation reactions, offering shorter reaction times compared to conventional heating. diva-portal.orgmdpi.com Solvent-free conditions under microwave heating can provide amides in a fast and effective manner. mdpi.com
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to batch reactors, making them suitable for large-scale production. A serial flow reactor has been used for the safe generation of diazomethane (B1218177) for producing diazoketones on a large scale. enamine.net
The choice of reagents and catalysts is also a critical consideration for large-scale synthesis, with factors like cost, reliability, and ease of handling being paramount. researchgate.net While numerous coupling reagents exist for amide synthesis, only a select few are practical for industrial applications. researchgate.netscribd.com Catalytic methods, such as those using ceric ammonium nitrate (B79036) or various Lewis acids, can improve reaction efficiency and reduce waste. diva-portal.orgmdpi.com
Interactive Table: Scale-Up and Process Intensification Strategies
| Strategy | Description | Potential Advantages | Source |
| Closed Reactor Polycondensation | Reaction is carried out in a sealed vessel with controlled temperature and pressure to manage reactant volatility and drive the reaction. | Good control over reaction conditions; minimizes loss of reactants. | google.com |
| Reactive Distillation | Integrates reaction and separation in a single unit to continuously remove byproducts like water, shifting the equilibrium. | Increased conversion; reduced equipment footprint. | aiche.org |
| Microwave-Assisted Synthesis | Uses microwave energy as a heat source to accelerate the reaction. | Shorter reaction times; potential for solvent-free conditions. | diva-portal.orgmdpi.com |
| Continuous Flow Reactors | Reactants are continuously fed into a reactor, and the product is continuously removed. | Better process control; improved safety and heat transfer; scalable. | enamine.net |
| Catalytic Synthesis | Employs catalysts to lower the activation energy and increase the reaction rate. | Higher efficiency; milder reaction conditions; reduced waste. | diva-portal.orgmdpi.com |
Advanced Spectroscopic and Structural Characterization of Dodecanamide, N,n 1,12 Dodecanediylbis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. For Dodecanamide, N,N'-1,12-dodecanediylbis-, NMR would provide detailed information about the hydrogen and carbon environments, confirming the connectivity and conformation of the molecule.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characterized by several key signals corresponding to the amide protons, the alpha-methylene protons adjacent to the nitrogen and carbonyl groups, and the large number of methylene (B1212753) protons in the aliphatic chains. The amide proton (N-H) typically appears as a triplet in the downfield region (around 5.5-8.5 ppm), with its chemical shift being sensitive to solvent and temperature. The methylene groups adjacent to the nitrogen atoms (N-CH₂) and the carbonyl groups (CαH₂) would also show distinct chemical shifts. The vast number of overlapping methylene protons in the long alkyl chains would form a large, complex signal in the upfield region (typically around 1.2-1.6 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the amide group is expected to have a characteristic signal in the downfield region of the spectrum (around 170-175 ppm). The carbons of the methylene groups directly attached to the nitrogen atoms (N-CH₂) and adjacent to the carbonyl groups (α-CH₂) would appear at distinct chemical shifts. The numerous methylene carbons of the long aliphatic chains would produce a series of closely spaced signals in the upfield region (around 20-40 ppm), with the terminal methyl carbons appearing at the most upfield position.
The following table represents the predicted ¹H and ¹³C NMR chemical shifts for Dodecanamide, N,N'-1,12-dodecanediylbis-.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CO -NH- | 5.5 - 8.5 (triplet) | 172 - 174 |
| -CO-CH₂ - | 2.1 - 2.3 (triplet) | 36 - 38 |
| -NH-CH₂ - | 3.1 - 3.3 (quartet) | 39 - 41 |
| -(CH₂ )n- (in chains) | 1.2 - 1.6 (multiplet) | 25 - 30 |
| -CH₂ -CH₂-NH- | 1.4 - 1.6 (multiplet) | 26 - 28 |
| -CH₃ | 0.8 - 0.9 (triplet) | ~14 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable. Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, confirming the connectivity of the methylene groups within the long alkyl chains. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). This would definitively link the amide protons to the carbonyl carbons and the specific methylene groups in the dodecyl and dodecanediyl chains.
Solid-State NMR for Crystalline and Amorphous Phases
For a molecule with long alkyl chains like Dodecanamide, N,N'-1,12-dodecanediylbis-, which is likely to be a solid at room temperature, solid-state NMR (ssNMR) would provide invaluable insights into its structure and dynamics in the solid phase. By analyzing the chemical shift anisotropy and using techniques like cross-polarization magic-angle spinning (CP-MAS), ssNMR can differentiate between crystalline and amorphous regions of the material. This would allow for the study of polymorphism and the packing of the long alkyl chains, which are critical for understanding the material's bulk properties.
Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to the types of chemical bonds present in a molecule and the interactions between molecules, such as hydrogen bonding.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of Dodecanamide, N,N'-1,12-dodecanediylbis- would be dominated by characteristic absorption bands of the secondary amide group and the long methylene chains. Key expected bands include:
N-H Stretching: A prominent band around 3300 cm⁻¹, which is characteristic of the N-H stretching vibration in hydrogen-bonded secondary amides.
C-H Stretching: Sharp bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene and methyl groups.
Amide I Band: A strong absorption band typically found between 1630 and 1680 cm⁻¹, primarily due to the C=O stretching vibration. Its position is sensitive to hydrogen bonding.
Amide II Band: Another characteristic amide band, appearing between 1510 and 1570 cm⁻¹, arising from a combination of N-H in-plane bending and C-N stretching vibrations.
CH₂ Bending: A distinct band around 1465 cm⁻¹ due to the scissoring or bending vibration of the methylene groups.
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the non-polar bonds that are prevalent in the aliphatic chains of Dodecanamide, N,N'-1,12-dodecanediylbis-. Expected Raman signals include:
C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region, similar to FTIR.
Amide I and III Bands: The Amide I band (C=O stretch) is also observable in Raman spectra, typically around 1640-1680 cm⁻¹. The Amide III band, a complex mix of vibrations, appears around 1250 cm⁻¹.
C-C Stretching: The carbon-carbon single bond stretching vibrations of the long alkyl chains would give rise to a series of bands in the 800-1200 cm⁻¹ region, providing information about the conformational order (e.g., the extent of all-trans chain conformation).
CH₂ Twisting and Rocking: Bands related to CH₂ twisting and rocking modes would also be present, further characterizing the structure of the aliphatic chains.
The following table summarizes the expected key vibrational bands for Dodecanamide, N,N'-1,12-dodecanediylbis-.
| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300 | Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | 2800 - 3000 |
| Amide I (C=O Stretch) | 1630 - 1680 | 1640 - 1680 |
| Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 | Weak/Absent |
| CH₂ Bend | ~1465 | ~1440 |
| Amide III | ~1250 | ~1250 |
| C-C Stretch (Alkyl Chains) | Weak | 800 - 1200 |
Note: These are predicted values and their exact positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural details of molecules through fragmentation analysis. For a large, non-volatile molecule like Dodecanamide, N,N'-1,12-dodecanediylbis-, with a chemical formula of C36H72N2O2 and a molecular weight of approximately 565.0 g/mol , both electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) can be employed, though often requiring derivatization for the latter. acs.org
ESI-MS is a soft ionization technique ideal for large and thermally labile molecules, as it typically generates intact molecular ions with minimal fragmentation. researchgate.netresearchgate.net In the analysis of Dodecanamide, N,N'-1,12-dodecanediylbis-, ESI-MS would be the preferred method for accurate molecular weight determination.
In positive ion mode, the compound is expected to be readily protonated at the amide nitrogen atoms, forming adducts such as [M+H]+ and [M+Na]+. The resulting mass-to-charge (m/z) values would confirm the molecular weight. For instance, the singly charged protonated molecule would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. The presence of multiple amide functionalities could also lead to doubly charged ions, [M+2H]2+, at a significantly lower m/z value. Analysis of peptides modified with certain reagents has demonstrated that chemical modifications can enhance ionization efficiencies in ESI-MS. intertek.com
Tandem mass spectrometry (MS/MS) experiments on the parent ions can be performed to induce fragmentation and gain structural insights. The fragmentation of long-chain bis-amides in ESI-MS/MS would likely involve the cleavage of the amide bonds and the long alkyl chains.
Table 1: Predicted ESI-MS Data for Dodecanamide, N,N'-1,12-dodecanediylbis-
| Ion Species | Predicted m/z | Ionization Mode |
| [M+H]+ | ~566.0 | Positive |
| [M+Na]+ | ~588.0 | Positive |
| [M+2H]2+ | ~283.5 | Positive |
| [M-H]- | ~564.0 | Negative |
Note: The m/z values are approximate and depend on the isotopic distribution.
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govatlantis-press.com Direct analysis of a high molecular weight compound like Dodecanamide, N,N'-1,12-dodecanediylbis- by GC-MS is challenging due to its low volatility. Therefore, derivatization is often required to increase its volatility. mdpi.com Alternatively, pyrolysis-GC-MS could be employed, though this would yield fragments not representative of the intact molecule.
Assuming successful volatilization, the electron ionization (EI) mass spectrum would exhibit extensive fragmentation, providing valuable structural information. The fragmentation patterns of long-chain amides are well-documented and typically involve cleavages at the amide bond and along the alkyl chains. libretexts.org
Key fragmentation pathways for Dodecanamide, N,N'-1,12-dodecanediylbis- would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
McLafferty rearrangement: A characteristic fragmentation for molecules containing a carbonyl group and a gamma-hydrogen, leading to the formation of a neutral alkene and a charged enol.
Cleavage of the long alkyl chains: This results in a series of fragment ions separated by 14 Da (corresponding to CH2 units), which is characteristic of long-chain alkanes. libretexts.org
Cleavage of the amide bond: This can lead to the formation of acylium ions ([R-CO]+). libretexts.org
Table 2: Plausible GC-MS Fragmentation Data for Dodecanamide, N,N'-1,12-dodecanediylbis- (Hypothetical)
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 282 | [CH3(CH2)10CONH(CH2)6]+ (alpha-cleavage) |
| 199 | [CH3(CH2)10CO]+ (acylium ion) |
| 57, 71, 85... | Alkyl chain fragments |
Note: This table is hypothetical and represents plausible fragmentation based on the principles of mass spectrometry for similar compounds.
X-ray Diffraction for Solid-State Structure and Crystalline Morphology
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The arrangement of atoms in a crystal lattice causes a beam of incident X-rays to diffract into many specific directions, providing a three-dimensional picture of the electron density.
Obtaining a suitable single crystal of Dodecanamide, N,N'-1,12-dodecanediylbis- would allow for an unambiguous determination of its three-dimensional molecular structure. nih.govrsc.org This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. For long-chain bis-amides, single crystal XRD can elucidate how the molecules pack in the crystal lattice, driven by intermolecular forces such as hydrogen bonding between the amide groups and van der Waals interactions between the long alkyl chains. acs.orgresearchgate.net The crystal structure of analogous bis-amide compounds has shown layered arrangements where hydrogen-bonding networks dictate the primary organization. acs.org
Powder X-ray diffraction (PXRD) is a powerful tool for characterizing the crystalline nature of a material, identifying different crystalline phases (polymorphism), and determining the degree of crystallinity. intertek.comresearchgate.netwikipedia.org For a polymeric or long-chain organic compound like Dodecanamide, N,N'-1,12-dodecanediylbis-, PXRD is particularly useful as obtaining large single crystals can be challenging.
The PXRD pattern of a semi-crystalline sample would show sharp Bragg peaks superimposed on a broad amorphous halo. intertek.com The positions and intensities of the peaks are characteristic of the crystal lattice and can be used to identify the specific polymorph. Studies on similar bis-amide organogelators have shown that the length of the spacer between the amide groups can influence the crystal packing and thus the PXRD pattern. acs.org The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity.
Table 3: Representative Powder X-ray Diffraction Data for a Semi-Crystalline Long-Chain Bis-amide
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) - Hypothetical |
| 5.5 | 16.05 | 100 | (001) |
| 11.0 | 8.03 | 45 | (002) |
| 21.5 | 4.13 | 80 | (110) |
| 23.8 | 3.74 | 60 | (200) |
Note: This is a representative table based on data for analogous long-chain organic molecules.
Electron Microscopy for Micro- and Nanostructural Elucidation
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are crucial for visualizing the morphology of materials at the micro- and nanoscale. For Dodecanamide, N,N'-1,12-dodecanediylbis-, these methods can reveal how the molecules self-assemble into larger structures.
Long-chain bis-amides are known to be excellent organogelators, forming fibrous networks that entrap solvent molecules. SEM would be used to visualize the three-dimensional network structure of these fibers, providing information on their size, shape, and connectivity. TEM, with its higher resolution, can reveal the finer details of the individual fibers, such as their width and whether they are composed of smaller, elementary fibrils. In some cases, electron diffraction patterns can be obtained from crystalline domains within the fibers, providing structural information that complements XRD data. The self-assembly of similar long-chain molecules into various nanostructures has been studied using these techniques. nih.govacs.org
Computational Chemistry and Molecular Modeling of Dodecanamide, N,n 1,12 Dodecanediylbis
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its chemical reactivity. For a molecule like Dodecanamide, N,N'-1,12-dodecanediylbis-, methods like Density Functional Theory (DFT) are employed to determine its electronic structure. nih.gov
Detailed calculations would reveal the distribution of electron density across the molecule. The electronegative oxygen and nitrogen atoms within the two amide groups create localized regions of high electron density, making these sites polar. An electrostatic potential map would visualize these areas, highlighting the electron-rich carbonyl oxygen atoms as sites for electrophilic attack and the regions around the N-H protons as sites for nucleophilic interaction or hydrogen bonding.
The reactivity of the molecule can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this bis-amide, the HOMO is expected to be localized primarily around the amide groups, which are the most electron-rich parts of the molecule. The LUMO would also likely be centered on the amide functionalities, specifically on the π* anti-bonding orbitals of the carbonyl groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Table 1: Illustrative Electronic Properties from QM Calculations
| Property | Description | Predicted Significance for Dodecanamide, N,N'-1,12-dodecanediylbis- |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Localized on amide groups; indicates these are the primary sites for oxidation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Localized on the C=O π* orbitals; indicates these are the sites for reduction or nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A relatively large gap is expected due to the saturated alkyl chains, indicating high kinetic stability. |
| Dipole Moment | Measure of the net molecular polarity. | A non-zero dipole moment arising from the polar amide groups, influencing solubility and intermolecular interactions. |
Note: The table presents expected qualitative trends. Actual values would require specific DFT calculations (e.g., at the M06-2X/6-311++G(3df,3pd) level of theory). nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Processes
The significant number of rotatable bonds in Dodecanamide, N,N'-1,12-dodecanediylbis- makes it an exceptionally flexible molecule. nih.gov Molecular dynamics (MD) simulations are the computational method of choice for exploring the vast conformational landscape and dynamic processes like self-assembly. nih.govcresset-group.com
Conformational Analysis: An MD simulation would model the molecule's movement over time by solving Newton's equations of motion, allowing for the exploration of various stable and metastable conformations. cresset-group.com Key conformational features for this molecule include the folding and extension of the three long alkyl chains and the geometry of the amide bonds. Amide bonds can exist in syn and anti isomers, and QM calculations have shown for similar bis-amides that the inversion between these states may not be a simple rotation but can involve a more complex conformational change of the molecular backbone. mdpi.com MD simulations can map the energy landscape associated with these transitions, revealing the most probable conformations in a given environment (e.g., in a vacuum, in a solvent, or in a melt). cresset-group.com
Self-Assembly Processes: The molecular structure is ideally suited for self-assembly. The two amide groups provide sites for robust intermolecular hydrogen bonding (N-H···O=C), while the long alkyl chains can form extensive van der Waals interactions. MD simulations of multiple molecules can reveal how these non-covalent forces drive the spontaneous organization into ordered supramolecular structures. nih.gov It is hypothesized that these molecules would assemble into structures such as lamellar sheets or fibrillar networks, similar to peptide amphiphiles or other bolaamphiphiles. rsc.org The simulations can provide atomic-level detail on the packing arrangement, the registry of hydrogen bonds, and the dynamics of the assembly process. rsc.org
Table 2: Typical Parameters for an MD Simulation of Self-Assembly
| Parameter | Example Value/Choice | Purpose |
|---|---|---|
| Force Field | AMBER, OPLS-AA, CHARMM | Defines the potential energy function for all atoms and bonds in the system. nih.gov |
| System Size | >100 molecules | Sufficient number of molecules to observe collective self-assembly behavior. |
| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Represents the environment and mediates intermolecular interactions. |
| Simulation Time | Nanoseconds to Microseconds | Must be long enough to capture the timescale of the self-assembly process. osti.gov |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions that mimic a laboratory experiment. |
Density Functional Theory (DFT) for Spectroscopic Property Prediction and Reaction Energetics
Density Functional Theory (DFT) has become a powerful and accurate tool for predicting a range of molecular properties, including vibrational spectra and reaction energies, often showing excellent agreement with experimental data. als-journal.comspectroscopyonline.com
Spectroscopic Properties: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectroscopy. For Dodecanamide, N,N'-1,12-dodecanediylbis-, DFT calculations could predict the characteristic stretching frequencies for the N-H bond (typically around 3300 cm⁻¹), the C=O amide I band (around 1650 cm⁻¹), and the N-H bend/C-N stretch amide II band (around 1550 cm⁻¹). Comparing the predicted spectrum for an isolated molecule versus a hydrogen-bonded dimer or a larger assembly can reveal how intermolecular interactions, such as hydrogen bonding, cause shifts in these vibrational frequencies. Furthermore, time-dependent DFT (TDDFT) can be used to predict electronic excitation energies, which correspond to UV-visible absorption spectra. uwaterloo.ca
Table 3: Predicted Characteristic IR Frequencies via DFT
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| N-H Stretch | 3200 - 3400 | A strong, sharp peak indicative of the secondary amide N-H group. Its position is sensitive to hydrogen bonding. |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong absorptions confirming the presence of the long aliphatic chains. |
| C=O Stretch (Amide I) | 1630 - 1680 | A very strong absorption characteristic of the amide carbonyl group. |
| N-H Bend (Amide II) | 1510 - 1570 | A strong band resulting from a mix of N-H bending and C-N stretching. |
Note: The accuracy of these predictions depends on the chosen functional and basis set (e.g., B3LYP/6-311++G(d,p)). spectroscopyonline.com
In Silico Screening and Design of Dodecanamide, N,N'-1,12-dodecanediylbis- Derivatives
In silico (computational) methods enable the rational design and screening of new molecules without the immediate need for synthesis. Starting with the parent structure of Dodecanamide, N,N'-1,12-dodecanediylbis-, a virtual library of derivatives can be created to tune its properties for specific applications, such as improved thermal stability, different self-assembly motifs, or enhanced binding to a surface. acs.org
The design process involves making systematic chemical modifications to the parent structure. For example:
Varying Chain Length: The central C₁₂ linker or the terminal C₁₁ chains could be shortened or lengthened.
Introducing Unsaturation: Alkene or alkyne functionalities could be incorporated into the chains.
Adding Functional Groups: Aromatic rings, fluoroalkyl segments, or polar head groups could be attached to the ends of the chains.
Once a library of virtual derivatives is generated, high-throughput computational screening, often using DFT, can be performed. acs.org Key properties are calculated for each derivative to assess its potential. For instance, if the goal is to design a molecule that binds strongly to a metal oxide surface, DFT calculations can determine the adsorption energy for each derivative on a model surface slab. acs.org This allows researchers to identify the most promising candidates for subsequent experimental synthesis and testing, saving significant time and resources.
Table 4: Hypothetical In Silico Screening of Derivatives for Surface Binding
| Derivative Modification | Calculated Property (Example) | Predicted Outcome |
|---|---|---|
| Parent Molecule | Adsorption Energy: -1.2 eV | Baseline binding strength. |
| Terminal -OH groups | Adsorption Energy: -2.5 eV | Stronger binding due to hydrogen bonding with the surface. |
| Terminal -CF₃ groups | Adsorption Energy: -0.8 eV | Weaker binding, potentially promoting different self-assembly on the surface. |
| Central phenylene linker | Molecular Rigidity: Increased | Reduced conformational freedom, leading to more ordered monolayers. |
Supramolecular Architectures and Self Assembly Phenomena of Dodecanamide, N,n 1,12 Dodecanediylbis
Principles of Hydrogen Bonding and van der Waals Interactions in Diamide (B1670390) Self-Assembly
The self-assembly of Dodecanamide, N,N'-1,12-dodecanediylbis- into supramolecular structures is primarily governed by the interplay of two fundamental non-covalent forces: hydrogen bonding and van der Waals interactions. acs.orgnih.govrsc.org The amide groups (-CONH-) are potent structural units for creating ordered systems because the formation of hydrogen bonds between them is thermodynamically favorable in many solvents. acs.orgnih.gov These hydrogen bonds are highly directional, involving the amide proton (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor, leading to the formation of one-dimensional tapes or sheets. researchgate.net
Complementing the directional hydrogen bonds are the weaker, non-directional van der Waals forces. These interactions arise from the long dodecyl and dodecanediyl alkyl chains of the molecule. While individually weak, the cumulative effect of these interactions along the significant length of the hydrocarbon chains provides substantial cohesive energy, promoting the packing and stabilization of the self-assembled structures. researchgate.netnih.gov The balance between the strong, specific hydrogen bonds of the amide groups and the collective van der Waals forces of the alkyl chains is critical in determining the final morphology and stability of the supramolecular architecture. researchgate.netnih.gov In some systems, the structure-directing effect can be so specific as to create parallel versus antiparallel amide hydrogen bonding motifs, influencing the crystalline packing and thermal properties. nih.gov
Formation of Ordered Structures in Solution and at Interfaces
The propensity for self-assembly allows Dodecanamide, N,N'-1,12-dodecanediylbis- and related bis-amides to form a variety of ordered structures both in the bulk of a solution and at interfaces with solid substrates. These structures range from macroscopic gels to nanoscale fibers and highly organized molecular monolayers.
Low molecular weight gelators (LMWGs) like Dodecanamide, N,N'-1,12-dodecanediylbis- can form physical gels in suitable organic solvents. nih.gov The gelation process is typically thermally reversible. nih.gov It begins with the dissolution of the compound in a solvent at an elevated temperature, which overcomes the intermolecular forces and leads to a homogeneous solution (sol). nih.gov Upon cooling, the molecules reassemble through hydrogen bonding and van der Waals interactions. nih.gov This self-assembly process leads to the formation of an interconnected, three-dimensional network of fibers or other crystalline structures that immobilizes the solvent, resulting in a viscoelastic solid-like material known as a gel. nih.gov
The thermal properties of these gels, such as their melting temperature (Tm), are linked to the strength of the intermolecular interactions. acs.org Studies on similar bis-amide gelators show a distinct melting transition that can be analyzed using techniques like Differential Scanning Calorimetry (DSC). nih.govacs.org The melting point of the gel is typically lower than that of the pure crystalline gelator, a depression attributed to the entropy of mixing with the solvent. nih.govacs.org The rheological properties of these gels, which describe their flow and deformation characteristics, are dependent on the concentration of the gelator and the density and morphology of the 3D network formed.
Table 1: Factors Influencing Diamide Gel Properties
| Property | Influencing Factor | Description | Source(s) |
| Gel Melting Temperature (Tm) | Gelator Concentration | Higher concentrations generally lead to more robust networks with higher melting points. | nih.gov, acs.org |
| Gel Melting Temperature (Tm) | Solvent Interaction | The melting point in a solvent is typically depressed compared to the pure compound due to the entropy of mixing. | nih.gov, acs.org |
| Enthalpy of Fusion (ΔHm) | Molecular Packing | Differences in hydrogen bonding schemes (e.g., parallel vs. antiparallel) and alkyl chain packing affect the energy required to melt the solid structure. | nih.gov |
| Rheological Strength | Network Structure | The strength and elasticity of the gel depend on the morphology and entanglement of the self-assembled fibers forming the 3D network. | nih.gov |
Dodecanamide, N,N'-1,12-dodecanediylbis- has the structural components necessary for the formation of self-assembled monolayers (SAMs) on appropriate substrates. SAMs are ordered molecular assemblies that form spontaneously by the adsorption of molecules onto a surface. mdpi.com While this specific molecule is not a thiol, the principles derived from amide-containing alkanethiols on gold surfaces are relevant. mdpi.com In such systems, the molecules arrange themselves to maximize intermolecular hydrogen bonding between amide groups and van der Waals interactions between the alkyl chains, leading to densely packed and well-ordered layers. mdpi.com
The formation of these SAMs can be a dynamic process, sometimes transitioning from a less-ordered "liquid" phase to a highly-ordered crystalline phase over time. mdpi.com The presence of the internal amide groups can significantly enhance the thermal stability of the monolayer compared to simple alkanethiols, due to the formation of intermolecular hydrogen bonding networks within the layer. mdpi.com The ability to form such organized layers is crucial for modifying the surface properties of materials, including their wettability and chemical reactivity. harvard.edunih.gov
The directional nature of hydrogen bonding in bis-amides is a powerful tool for creating one-dimensional nanostructures. The self-assembly process can lead to the formation of extended, tape-like molecular aggregates. researchgate.net These primary aggregates can then intertwine and grow into micrometer-long nanofibers. nih.gov In some cases, as seen with related amphiphilic molecules, these linear structures can further organize into more complex morphologies like branching tubular structures or nanotubes. nih.gov The dimensions and morphology of these nanofibers and nanotubes are dictated by the underlying molecular structure and the conditions of self-assembly, such as solvent and temperature.
Influence of Solvent Polarity, Temperature, and Concentration on Supramolecular Organization
The self-assembly of Dodecanamide, N,N'-1,12-dodecanediylbis- is highly sensitive to external conditions. researchgate.net The choice of solvent, the ambient temperature, and the solute concentration are critical parameters that can be tuned to control the resulting supramolecular structures.
Solvent Polarity: The nature of the solvent significantly impacts the delicate balance between hydrogen bonding and van der Waals interactions. researchgate.netnih.gov In apolar solvents, intermolecular hydrogen bonding between amide groups is strong and often the dominant driving force for assembly. nih.gov In polar solvents, the solvent molecules can compete for hydrogen bonding sites on the diamide, weakening the inter-gelator hydrogen bonds. In such cases, van der Waals interactions between the long alkyl chains can become the more dominant factor in stabilizing the assembled structure. researchgate.netnih.gov The quality and density of self-assembled monolayers are also known to be influenced by the solvent used during their preparation. researchgate.net
Temperature: Temperature is a key stimulus for controlling the assembly and disassembly of these systems. nih.gov As seen in gelation, increasing the temperature provides sufficient thermal energy to disrupt the non-covalent interactions, leading to the dissolution of the supramolecular structures. nih.gov Subsequent cooling allows for the thermodynamically controlled re-formation of the ordered state. nih.gov This thermal reversibility is a defining characteristic of many supramolecular polymers and gels. nih.gov
Concentration: The concentration of the diamide in solution is a crucial factor, particularly for gel formation and surface assembly. nih.govacs.org Below a critical aggregation concentration, the molecules may exist as monomers or small, soluble aggregates. As the concentration increases, the formation of larger, extended networks becomes more favorable, leading to phenomena like gelation. acs.org On surfaces, concentration can influence the packing density and the formation of different two-dimensional polymorphic structures. researchgate.net
Kinetic Control and Thermodynamic Stability of Self-Assembled Systems
The process of self-assembly does not always lead to the most energetically stable structure. The final supramolecular architecture can be determined by either thermodynamic or kinetic factors. rsc.orgnih.govuvm.edu
Thermodynamic Control: A thermodynamically controlled self-assembly process occurs when the system has enough time and energy to explore all possible configurations and settle into the one with the lowest Gibbs free energy. nih.govuvm.edu This typically results in the most stable, well-ordered crystalline structure. For example, slowly cooling a hot solution of a diamide to form a gel is a process that often approximates thermodynamic equilibrium. nih.gov
Kinetic Control: In contrast, kinetic control occurs when the rate of assembly is faster than the rate at which the system can rearrange to a more stable state. nih.govacs.org This can lead to the formation of metastable structures, or "kinetically trapped" states. nih.govacs.org For instance, rapid changes in solvent conditions or temperature can trap molecules in a less stable configuration. acs.org Studies on surface-confined self-assembly have shown that it is possible to form an initial, kinetically favored polymorph that, over time, transforms into a more thermodynamically stable one. researchgate.net This pathway-dependent nature of self-assembly, where different preparation methods can yield distinct structures, highlights the complexity and tunability of these supramolecular systems. nih.govacs.org
Polymer Science: Integration and Modification with Dodecanamide, N,n 1,12 Dodecanediylbis
Dodecanamide, N,N'-1,12-dodecanediylbis- as a Building Block for Novel Polyamides
Dodecanamide, N,N'-1,12-dodecanediylbis-, with its two secondary amide functionalities, could theoretically be hydrolyzed to 1,12-dodecanediamine and dodecanoic acid, which are precursors for the synthesis of specific types of polyamides. For instance, 1,12-dodecanediamine is a monomer used in the production of polyamide 12,12 (PA12,12). The integration of such a long-chain diamide (B1670390) structure into a polymer backbone would be expected to significantly influence the material's properties.
The synthesis of high molecular weight polyamides is crucial for achieving desirable mechanical properties. Melt polycondensation is a common industrial method for producing polyamides. To obtain high molecular weight polymers, the reaction must be driven to high conversion, often requiring efficient removal of condensation byproducts like water. For long-chain polyamides like those that could be derived from precursors of Dodecanamide, N,N'-1,12-dodecanediylbis-, precise stoichiometric balance of the reacting monomers (a diamine and a diacid) and control over reaction temperature and time are critical.
Research into the synthesis of other high molecular weight polyamides, such as aromatic polyamides, has highlighted the use of methods like in-situ silylation of diamines to enhance reactivity and achieve higher molecular weights than classical methods. While not directly applied to the specific subject compound, these advanced techniques demonstrate the ongoing efforts to control polyamide architecture. For aliphatic polyamides, solid-state polymerization (SSP) is often employed as a post-treatment to further increase the molecular weight of the polymer prepared by melt polycondensation.
A study on the synthesis of a bio-based polyamide, PA12,36, from 1,12-dodecanediamine and a fatty dimer acid via catalyst and solvent-free melt polycondensation yielded a weight-average molecular weight (Mw) of 52,900 g/mol and a number-average molecular weight (Mn) of 31,400 g/mol , with a polydispersity index of 1.6. researchgate.net These values indicate the successful synthesis of a reasonably high molecular weight polyamide using a related diamine.
Table 1: Molecular Weight Data for a Polyamide (PA12,36) Synthesized from 1,12-dodecanediamine
| Property | Value |
|---|---|
| Weight-Average Molecular Weight (Mw) | 52,900 g/mol |
| Number-Average Molecular Weight (Mn) | 31,400 g/mol |
| Polydispersity Index (PDI) | 1.6 |
Data from a study on PA12,36, a polyamide synthesized using 1,12-dodecanediamine, a potential precursor of the subject compound. researchgate.net
The incorporation of long, flexible aliphatic chains, such as the dodecanediyl segment in Dodecanamide, N,N'-1,12-dodecanediylbis-, into a polyamide backbone is expected to lower the melting temperature (Tm) and the glass transition temperature (Tg) compared to polyamides with shorter aliphatic segments. The long methylene (B1212753) sequences can increase chain flexibility and reduce the density of hydrogen-bonding amide groups, leading to lower thermal transition temperatures.
The crystallization behavior would also be affected. The presence of long, regular aliphatic segments can facilitate chain folding and crystallization, potentially leading to a high degree of crystallinity. However, if the subject compound were used as a comonomer in a random copolymer, it could disrupt the regularity of the polymer chain and hinder crystallization, leading to a more amorphous material with lower crystallinity and melting point.
In the case of the synthesized PA12,36, which features long aliphatic chains from both the diamine and diacid, a low melting temperature of 85.8 °C and a glass transition temperature of 30.4 °C were observed. researchgate.net This is significantly lower than for polyamides like Nylon 6 (Tm ≈ 220 °C) and highlights the plasticizing effect of long aliphatic chains within the polymer structure.
Table 2: Thermal Properties of a Polyamide (PA12,36) with Long Aliphatic Chains
| Thermal Property | Temperature (°C) |
|---|---|
| Melting Temperature (Tm) | 85.8 |
| Glass Transition Temperature (Tg) | 30.4 |
| Initial Degradation Temperature | 425 |
Data from a study on PA12,36, a polyamide with a structure related to what might be formed from precursors of the subject compound. researchgate.net
Role of the Diamide as a Nucleating Agent or Plasticizer in Polymer Systems
While no specific studies detailing the use of Dodecanamide, N,N'-1,12-dodecanediylbis- as a nucleating agent or plasticizer have been identified, its molecular structure allows for informed speculation on its potential in these roles.
As a nucleating agent , its long, linear structure could potentially template the crystallization of some polymers, particularly those with similar long-chain aliphatic segments like polyethylene (B3416737) or certain polyamides. Effective nucleating agents often have a melting point higher than the crystallization temperature of the polymer they are nucleating and exhibit some form of structural compatibility. The effectiveness of the subject compound would depend on its own crystallization behavior and its interactions with the polymer matrix.
More likely, given its long flexible aliphatic chains, Dodecanamide, N,N'-1,12-dodecanediylbis- could act as a plasticizer . Plasticizers are additives that increase the flexibility and reduce the processing temperature of a polymer by lowering its glass transition temperature. The long alkyl chains of the subject compound could intersperse between polymer chains, increasing the free volume and allowing for greater chain mobility. This is analogous to how other fatty acid amides and esters are used as bio-based plasticizers for polymers like PVC. For example, N,N-dibutyl lauramide has been shown to be an effective plasticizer for PVC, significantly lowering its Tg. nih.gov
Compatibilization of Polymer Blends using Dodecanamide, N,N'-1,12-dodecanediylbis-
The use of Dodecanamide, N,N'-1,12-dodecanediylbis- as a compatibilizer for polymer blends is another area where direct research is lacking, but its amphiphilic nature suggests potential. A successful compatibilizer typically has segments that are miscible with each of the immiscible polymer phases in a blend.
The subject compound possesses both polar amide groups and long nonpolar aliphatic chains. This structure could theoretically compatibilize a blend of a polar polymer (like a polyamide) and a nonpolar polymer (like a polyolefin). The amide groups could interact with the polar polymer phase through hydrogen bonding, while the long dodecyl chains could entangle with the nonpolar polymer phase. This would locate the compatibilizer at the interface between the two phases, reducing interfacial tension and improving adhesion.
Research on compatibilizing polypropylene (B1209903) (PP) and polyamide 12 (PA12) blends often involves using maleic anhydride-grafted polypropylene (PP-g-MA). The maleic anhydride (B1165640) groups can react with the amine end-groups of the polyamide, forming a copolymer at the interface that bridges the two phases. While the subject compound would not react in the same way, its dual chemical nature could provide a non-reactive compatibilization effect.
Functionalization of Polymeric Surfaces and Interfaces
The functionalization of polymer surfaces is a critical step in tailoring materials for specific applications, such as improving biocompatibility, adhesion, or wettability. While there is no specific information on using Dodecanamide, N,N'-1,12-dodecanediylbis- for this purpose, general methods of surface functionalization provide a framework for how it could potentially be used.
If the subject compound were to be applied to a surface, its long aliphatic chains would likely orient away from a polar substrate, creating a nonpolar, hydrophobic surface. Conversely, on a nonpolar substrate, the amide groups might be exposed, although this is less likely due to the high mobility and length of the alkyl chains.
More advanced methods of surface functionalization often involve grafting molecules to the surface. It is conceivable that the subject compound could be modified with a reactive group to allow for covalent attachment to a polymer surface. For example, if one of the amide groups were hydrolyzed to a primary amine, this could be used for further chemical reactions to graft the molecule onto a surface that has been pre-treated to introduce reactive functionalities like carboxyl or epoxy groups.
General techniques for polymer surface functionalization include plasma treatment, wet chemical methods (like hydrolysis and oxidation), and graft polymerization. These methods are used to introduce functional groups onto an otherwise inert polymer surface, which can then be used to anchor other molecules.
Material Science Research Directions for Dodecanamide, N,n 1,12 Dodecanediylbis
Fabrication of Thin Films and Coatings with Controlled Architectures
The molecular structure of Dodecanamide, N,N'-1,12-dodecanediylbis- is highly conducive to the formation of ordered thin films and coatings. The presence of two amide groups allows for the formation of strong, directional hydrogen bonds, which can drive the self-assembly of the molecules into well-defined supramolecular structures. The long dodecyl and dodecanediyl chains can further stabilize these assemblies through van der Waals interactions, leading to the formation of lamellar or other ordered architectures.
Research in this area would likely focus on techniques that can control the orientation and packing of the molecules on a substrate. Methods such as Langmuir-Blodgett deposition, spin-coating, and vapor deposition could be explored to create highly ordered monolayers and multilayers. The ability of related N-alkylacylamides to form helical structures in thin films, as observed through infrared spectroscopy, suggests that Dodecanamide, N,N'-1,12-dodecanediylbis- could form similar complex, ordered structures. nih.gov The fabrication of such films could be targeted for applications in electronics, optics, and protective coatings, where the uniformity and structure of the film are critical to its function.
| Potential Thin Film Fabrication Technique | Anticipated Film Characteristics | Potential Applications |
| Langmuir-Blodgett Deposition | Highly ordered, uniform monolayers and multilayers | Molecular electronics, sensors |
| Spin-Coating | Rapid formation of uniform films, thickness control | Protective coatings, optical layers |
| Vapor Deposition | Conformal coatings on complex geometries | Barrier layers, surface functionalization |
Interfacial Engineering and Surface Modification Studies
The amphiphilic nature of Dodecanamide, N,N'-1,12-dodecanediylbis-, with its polar amide headgroups and nonpolar alkyl chains, makes it a candidate for interfacial engineering and surface modification. By adsorbing onto a surface, this molecule could alter the surface energy, wettability, and adhesive properties of a material. For instance, the adsorption of a monolayer on a hydrophilic surface could render it hydrophobic.
Studies in this domain would involve characterizing the adsorption behavior of the molecule on various substrates, such as metals, oxides, and polymers. Techniques like contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) would be crucial in understanding the structure and properties of the modified surfaces. The goal would be to create surfaces with tailored properties for applications such as anti-fouling coatings, biocompatible interfaces, and adhesion promotion between different materials. The interaction of such long-chain molecules with surfaces is a key factor in their performance as additives in various formulations.
Role of Dodecanamide, N,N'-1,12-dodecanediylbis- in Tribological Systems (e.g., as friction modifiers)
The class of long-chain bis-amides has been identified for its potential as friction modifiers in lubricating oils. google.comgoogle.com These molecules can adsorb onto metal surfaces, forming a low-shear boundary film that reduces friction and wear between moving parts. The long alkyl chains of Dodecanamide, N,N'-1,12-dodecanediylbis- are expected to form a protective, lubricating layer, while the amide groups would provide strong anchoring to the metal surface.
Research in this area would focus on evaluating the tribological performance of Dodecanamide, N,N'-1,12-dodecanediylbis- as an additive in various base oils. semanticscholar.org Standardized tribological tests, such as those using a four-ball tester, would be employed to measure the coefficient of friction and wear scar diameter. semanticscholar.org The influence of concentration, temperature, and load on its performance would be critical parameters to investigate. The effectiveness of such additives is often linked to their ability to form a durable tribofilm on the interacting surfaces. semanticscholar.org
| Tribological Parameter | Expected Effect of Dodecanamide, N,N'-1,12-dodecanediylbis- | Underlying Mechanism |
| Coefficient of Friction | Reduction | Formation of a low-shear boundary film |
| Wear | Reduction | Prevention of direct metal-to-metal contact |
| Durability | Enhanced lubricant lifespan | Strong adsorption of amide groups on surfaces |
Microencapsulation and Controlled Release Applications (conceptual, if applicable to its interaction with other substances)
Conceptually, the self-assembly properties of Dodecanamide, N,N'-1,12-dodecanediylbis- could be harnessed for microencapsulation and controlled release applications. The formation of vesicles or other hollow supramolecular structures in solution could allow for the encapsulation of active molecules, such as fragrances, biocides, or even drugs. The release of the encapsulated substance could then be triggered by a change in environmental conditions, such as pH, temperature, or the presence of a specific chemical stimulus, which would disrupt the self-assembled structure.
This is a more speculative area of research for this specific molecule. Initial studies would need to confirm its ability to form encapsulating structures in relevant solvent systems. Techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) would be used to characterize the size and morphology of any aggregates formed. If successful, this could open up applications in consumer products, agriculture, and pharmaceuticals. The principles of co-microencapsulation, where multiple active compounds are encapsulated together, could also be explored to enhance functional properties. nih.gov
Development of Smart Materials with Stimuli-Responsive Properties
The hydrogen-bonded network formed by the amide groups in assemblies of Dodecanamide, N,N'-1,12-dodecanediylbis- could be sensitive to external stimuli, leading to the development of "smart" materials. For example, changes in temperature could disrupt the hydrogen bonding, leading to a phase transition and a change in the material's properties, such as its mechanical strength or optical appearance. Similarly, the amide groups could be protonated or deprotonated in response to changes in pH, which would also alter the self-assembled structure.
Research in this direction would involve synthesizing and characterizing the bulk material and investigating its response to various stimuli. Techniques such as differential scanning calorimetry (DSC) to study thermal transitions and spectroscopy to monitor structural changes would be employed. The development of materials that can reversibly change their properties in response to external cues is a major goal in material science, with potential applications in sensors, actuators, and responsive coatings. The stimuli-responsive behavior of related acylhydrazone derivatives, which show photo-responsive and acid/base responsive fluorescence switching, provides a model for the types of properties that could be engineered. nih.gov
Advanced Analytical Techniques in Diamide Research
Chromatographic Separations for Purity Assessment and Quantitative Analysis
Chromatographic techniques are indispensable for assessing the purity and quantifying the amount of "Dodecanamide, N,N'-1,12-dodecanediylbis-" in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of high-molecular-weight, thermally labile, and non-volatile compounds like long-chain bis-amides. While specific methods for "Dodecanamide, N,N'-1,12-dodecanediylbis-" are not extensively documented in publicly available literature, general approaches for similar polymer additives can be applied.
For purity assessment, a gradient elution method is typically favored to separate the main compound from any impurities, such as starting materials (dodecanoic acid, 1,12-dodecanediamine) or by-products from the synthesis process. A common approach would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase gradient starting with a high-polarity solvent mixture (like water/acetonitrile or water/methanol) and transitioning to a lower polarity (higher organic solvent concentration).
Detection of non-chromophoric amides can be challenging. Since "Dodecanamide, N,N'-1,12-dodecanediylbis-" lacks a strong UV chromophore, alternative detection methods are necessary. ingenieria-analitica.com Evaporative Light Scattering Detection (ELSD) is a suitable choice as it detects any analyte that is less volatile than the mobile phase, making it ideal for a wide range of compounds regardless of their optical properties. ingenieria-analitica.com Another option is the use of a Charged Aerosol Detector (CAD). For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
| Parameter | Typical Condition |
| Stationary Phase | Reversed-phase C18 or C8 column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Sample Preparation | Dissolution in a suitable organic solvent (e.g., isopropanol, chloroform) |
Gas Chromatography (GC)
Gas chromatography is a highly effective method for the analysis of volatile and thermally stable compounds. For long-chain bis-amides like "Dodecanamide, N,N'-1,12-dodecanediylbis-", high-temperature GC is required due to the compound's low volatility. Often, derivatization is employed to increase the volatility and improve the chromatographic peak shape of the analytes. nih.gov
For the analysis of fatty acid amides, a common derivatization step involves reaction with an agent like trifluoroacetic anhydride (B1165640) to form more volatile derivatives. nih.govresearchgate.net The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-dimethylpolysiloxane. wiley.com A temperature-programmed oven is essential to elute the high-boiling analytes.
Flame Ionization Detection (FID) is a common choice for the detection of organic compounds like amides, offering good sensitivity. wiley.com For more definitive identification, Mass Spectrometry (MS) is coupled with GC (GC-MS), providing both retention time and mass spectral data for structural elucidation and confirmation. nih.govresearchgate.netresearchgate.net
| Parameter | Typical Condition |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., HP-5) |
| Injector Temperature | High temperature (e.g., >300 °C) |
| Oven Program | Temperature ramp to a high final temperature (e.g., up to 350 °C) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Often required to increase volatility (e.g., with trifluoroacetic anhydride) |
Thermal Analysis for Phase Behavior and Stability Investigations
Thermal analysis techniques are critical for understanding the behavior of "Dodecanamide, N,N'-1,12-dodecanediylbis-" at different temperatures, providing insights into its melting characteristics, crystallinity, and thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For "Dodecanamide, N,N'-1,12-dodecanediylbis-", DSC analysis reveals key properties such as the melting temperature (Tm) and the enthalpy of fusion (ΔHf), which is related to the degree of crystallinity.
In a typical DSC experiment, a sample is heated at a constant rate, and the heat flow into the sample is monitored. An endothermic peak is observed at the melting point. The melting temperature of long-chain polyamides is influenced by the density of amide groups; generally, a higher amide group density results in a higher melting temperature. hitachi-hightech.com For N,N'-ethylenebis(stearamide), a structurally similar bis-amide, the melting point is in the range of 144-146 °C. atamankimya.comsigmaaldrich.com It is expected that "Dodecanamide, N,N'-1,12-dodecanediylbis-" would exhibit a distinct melting endotherm, and the precise temperature would be a key indicator of its purity.
| Property | Description | Typical Value for a Similar Compound (N,N'-ethylenebis(stearamide)) |
| Melting Temperature (Tm) | The temperature at which the material transitions from a solid to a liquid state. | 144-146 °C atamankimya.comsigmaaldrich.com |
| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the material, indicative of its crystallinity. | - |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid becomes rubbery. May not be prominent in highly crystalline materials. | - |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of "Dodecanamide, N,N'-1,12-dodecanediylbis-". By heating the sample at a constant rate, the temperature at which weight loss occurs can be identified, indicating the onset of decomposition.
For polyamides, thermal degradation typically involves the scission of the amide bonds. The TGA of N,N'-ethylenebis(stearamide) shows that it is thermally stable up to high temperatures, with decomposition beginning around 260 °C. chemicalbook.com TGA is also useful for quantifying the composition of formulated products, as different components will often decompose at different temperatures. youtube.com For example, in a polymer blend, the weight loss corresponding to the decomposition of "Dodecanamide, N,N'-1,12-dodecanediylbis-" could be distinguished from that of the polymer matrix.
| Parameter | Description | Typical Value for a Similar Compound (N,N'-ethylenebis(stearamide)) |
| Onset of Decomposition | The temperature at which significant weight loss begins. | ~260 °C chemicalbook.com |
| Temperature of Maximum Decomposition Rate | The temperature at which the rate of weight loss is highest. | - |
| Residual Mass | The percentage of the initial mass remaining at the end of the experiment. | - |
Rheological Characterization of Formulations and Assemblies
Rheology is the study of the flow and deformation of matter. The rheological characterization of formulations containing "Dodecanamide, N,N'-1,12-dodecanediylbis-" is crucial for understanding how it affects the processing and performance of materials like plastics and lubricants. As a slip additive, it is designed to migrate to the surface of a polymer to reduce the coefficient of friction. ampacet.comtosaf.com
The addition of fatty acid amides to a polymer melt can significantly alter its rheological properties. Typically, these additives act as internal lubricants, reducing the viscosity of the polymer melt and making it easier to process. atamankimya.com This is particularly important in processes like injection molding and extrusion, where lower viscosity can lead to reduced energy consumption and faster cycle times. tainstruments.com
The rheological behavior is often studied using a rotational rheometer, which can measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') as a function of shear rate, frequency, and temperature. The reduction in viscosity with increasing shear rate, known as shear thinning, is a key characteristic of polymer melts containing such additives. tainstruments.com The extent of this viscosity reduction can be quantified to optimize the concentration of "Dodecanamide, N,N'-1,12-dodecanediylbis-" for a specific application. Furthermore, the viscoelastic properties provide insight into the material's elasticity and its behavior under dynamic conditions. For polyamides, the melt viscosity is highly dependent on molecular weight and the presence of branching. nih.gov
: A Focus on Dodecanamide, N,N'-1,12-dodecanediylbis-
The study of long-chain diamides, such as Dodecanamide, N,N'-1,12-dodecanediylbis-, necessitates advanced analytical techniques to elucidate their surface morphology, self-assembly behavior, and the structure of thin films and interfaces. Among the most powerful of these are surface-sensitive microscopy techniques that provide nanoscale resolution and a wealth of topographical and morphological information. This section delves into the application of Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) in the characterization of such complex molecules.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce images of surfaces at the atomic and molecular scale. The instrument operates by scanning a sharp tip, typically a few nanometers in diameter, over the surface of a sample. The forces between the tip and the sample are measured, and this information is used to generate a three-dimensional topographical map of the surface. AFM is particularly valuable for studying the self-assembly and thin-film morphology of long-chain bis-amides like Dodecanamide, N,N'-1,12-dodecanediylbis-.
In the context of diamide (B1670390) research, AFM can be employed to investigate the formation of self-assembled monolayers and thin films on various substrates. The long alkyl chains and the hydrogen-bonding amide groups of Dodecanamide, N,N'-1,12-dodecanediylbis- are expected to drive the formation of ordered structures. AFM imaging can reveal the packing of individual molecules, the formation of crystalline domains, and the presence of any defects within the film.
Research Findings:
While specific studies on Dodecanamide, N,N'-1,12-dodecanediylbis- are not extensively documented in publicly accessible literature, research on analogous long-chain bis-amides provides insight into the expected findings. Studies on similar compounds have shown that they can self-assemble into a variety of nanostructures, including fibrillar networks, ribbons, and lamellae, primarily driven by intermolecular hydrogen bonding between the amide functionalities.
AFM analysis of thin films of such compounds typically reveals a highly ordered, crystalline surface. The morphology is influenced by factors such as the solvent used for deposition, the evaporation rate, and the nature of the substrate. For instance, on a hydrophilic substrate, the amide groups might anchor to the surface, leading to a more ordered packing of the dodecyl chains.
Below is an illustrative data table summarizing typical parameters that would be obtained from an AFM analysis of a thin film of Dodecanamide, N,N'-1,12-dodecanediylbis-.
| Parameter | Typical Value/Observation | Significance |
| Surface Roughness (Rq) | 0.5 - 5 nm | Indicates the smoothness and uniformity of the thin film. |
| Domain Size | 100 nm - 2 µm | Represents the size of ordered crystalline regions. |
| Step Height | ~2.5 - 3.0 nm | Corresponds to the height of molecular terraces, providing information on molecular orientation (e.g., tilted or perpendicular to the substrate). |
| Phase Imaging | High contrast between domains | Reveals differences in material properties, such as hardness and adhesion, indicating distinct crystalline and amorphous regions. |
Note: The values in this table are hypothetical and based on findings for structurally similar long-chain bis-amides.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is another powerful surface imaging technique that utilizes a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. The signals that derive from electron-sample interactions reveal information about the sample including external morphology (topography), chemical composition, and crystalline structure and orientation of materials making up the sample.
For the analysis of Dodecanamide, N,N'-1,12-dodecanediylbis-, SEM is particularly useful for examining the larger-scale morphology of bulk samples, powders, or thicker films that may be beyond the z-range limitations of AFM. It can provide a detailed view of the three-dimensional structure of self-assembled aggregates, such as the fibrous networks that are characteristic of many organogelators, a class of materials to which long-chain bis-amides can belong.
Research Findings:
In the study of analogous long-chain bis-amides, SEM has been instrumental in visualizing the intricate networks formed through self-assembly in solution or upon cooling from a melt. These networks are responsible for the gelation of organic solvents at low concentrations of the bis-amide.
SEM images of xerogels (gels from which the solvent has been removed) of similar compounds often show a porous, three-dimensional network of entangled fibers or ribbons. The dimensions of these fibers, their density, and their interconnectivity can be quantified from SEM micrographs. This information is crucial for understanding the mechanical properties of the gel and for applications in areas such as controlled release and templating.
The following interactive data table presents typical morphological features that could be observed in an SEM analysis of a self-assembled structure of Dodecanamide, N,N'-1,12-dodecanediylbis-.
| Morphological Feature | Typical Dimension Range | Description |
| Fiber Diameter | 50 - 500 nm | The width of the individual self-assembled fibers. |
| Pore Size | 1 - 10 µm | The dimensions of the voids within the fibrillar network. |
| Fiber Length | Several micrometers | The length of the individual fibers, often showing a high aspect ratio. |
| Surface Texture | Smooth or Striated | The surface characteristics of the individual fibers, which can give clues about the internal molecular packing. |
Note: The values in this table are hypothetical and based on findings for structurally similar long-chain bis-amides.
Future Prospects and Emerging Research Frontiers for Dodecanamide, N,n 1,12 Dodecanediylbis
Exploration in Advanced Nanomaterials and Nanotechnology
The molecular architecture of Dodecanamide, N,N'-1,12-dodecanediylbis- makes it an exemplary candidate for the bottom-up fabrication of advanced nanomaterials. The directional and reversible nature of hydrogen bonds between the amide groups, coupled with the hydrophobic interactions of the long alkyl chains, can drive the self-assembly of these molecules into well-defined, one-dimensional (1D) and two-dimensional (2D) nanostructures.
Research into analogous long-chain and amphiphilic molecules has demonstrated the formation of complex morphologies such as nanofibers, nanotubes, ribbons, and vesicles. nih.gov These assemblies are governed by non-covalent interactions, allowing for the creation of intricate patterns from simple molecular precursors. youtube.com For instance, amphiphilic diblock copolypeptoids, which also rely on controlled chain interactions, have been shown to form hollow, crystalline nanotubes in water. nih.gov The principle of using flexible, sequence-defined polymers as "molecular tiles" to build precision supramolecular architectures is directly applicable. nih.gov
In the context of Dodecanamide, N,N'-1,12-dodecanediylbis-, it is anticipated that in non-polar organic solvents, the molecules could assemble into fibrous networks through intermolecular hydrogen bonding, leading to the formation of organogels. These gels could find applications as matrices for controlled release, templates for nanoparticle synthesis, or as novel sensor platforms. Furthermore, the functionalization of nanoparticles with long-chain molecules to direct their assembly into linear chains is an established technique. youtube.com Dodecanamide, N,N'-1,12-dodecanediylbis- could be used to create structured films or to functionalize surfaces, imparting specific properties like hydrophobicity or lubricity through organized molecular layers. The self-assembly of nanodiamonds into well-aligned fibers, driven by the interplay of intermolecular forces, provides a parallel for how discrete molecules of this diamide (B1670390) could organize on a larger scale. researchgate.net
Potential in Bio-Inspired and Biomimetic Materials Science
Nature frequently utilizes fatty acids and their amide derivatives to construct materials with remarkable properties. The field of bio-inspired materials seeks to emulate these biological strategies to create advanced synthetic materials. Fatty acid amides (FAAs), for example, have been used to create bio-inspired slippery oleogels that exhibit stable and sustainable lubrication, mimicking the lubrication management of marine creatures. nih.gov
Dodecanamide, N,N'-1,12-dodecanediylbis-, being derived from dodecanoic acid and a C12 diamine, fits squarely within this paradigm. Its structure is analogous to the lipids and amides found in biological systems. This opens avenues for its use in applications requiring biocompatibility or specific interactions with biological environments. One promising area is the development of anti-biofouling surfaces. Bio-inspired carbohydrate amphiphiles, which incorporate fatty acid amide chains, have been shown to successfully modulate the formation of bacterial biofilms. nih.gov By controlling the chemical structure, researchers can either promote or inhibit biofilm growth, offering a powerful tool for medical implants, marine coatings, and industrial equipment. nih.gov
The potential for Dodecanamide, N,N'-1,12-dodecanediylbis- and its derivatives extends to serving as precursors for bioactive molecules. Fatty acid amides are known to be involved in various physiological processes and can be precursors to local hormones like prostamides. mdpi.comresearchgate.net Research into the biological activities of FAAs synthesized from various natural oils has shown their potential as antifungal agents. researchgate.net Exploring the biological activity of Dodecanamide, N,N'-1,12-dodecanediylbis- could reveal novel therapeutic or agricultural applications.
Sustainable Chemical Manufacturing and Circular Economy Considerations for Diamides
As Dodecanamide, N,N'-1,12-dodecanediylbis- can be considered a monomer or a structural unit for long-chain polyamides, its lifecycle is intrinsically linked to the sustainability of this major class of engineering plastics. uniri.hr The production and disposal of conventional polyamides present significant environmental challenges, prompting extensive research into greener manufacturing and recycling methodologies. acs.orgmdpi.comresearchgate.net
Sustainable Synthesis: Traditional polyamidation often requires harsh conditions or produces stoichiometric waste. acs.org Emerging research focuses on cleaner, more atom-economical routes. One such method is the direct catalytic dehydrogenation of diols and diamines, which produces polyamides with water as the only byproduct. acs.org This approach avoids the need for pre-activated monomers and offers a much cleaner synthesis process. Developing greener synthesis processes is a critical goal for transforming the chemical industry toward long-term sustainability. rsc.org Such innovative methods could be adapted for the efficient and environmentally benign production of Dodecanamide, N,N'-1,12-dodecanediylbis- and related diamides.
Chemical Recycling and Circular Economy: The concept of a circular economy, where waste is minimized and materials are reused, is paramount for polymers. acs.org Chemical recycling of polyamides allows for the breakdown of the polymer chain into its constituent monomers, which can then be purified and re-polymerized to create virgin-quality material. acs.orgresearchgate.net Methods such as microwave-assisted hydrolysis using acid catalysts have proven effective for the rapid and efficient degradation of various aliphatic polyamides (e.g., PA 66, PA 1010, PA 11) back to their diacid and diamine monomers. acs.org These processes can achieve high monomer recovery yields even from composite materials containing glass or carbon fibers. acs.org As a diamide, Dodecanamide, N,N'-1,12-dodecanediylbis- represents a potential building block that could be recovered and reused within such a circular economic model, reducing reliance on fossil fuel feedstocks and mitigating plastic pollution.
Theoretical Prediction of Novel Properties and Functions for Diamide Homologs and Derivatives
Advances in computational chemistry provide powerful tools to predict the properties and behavior of molecules before they are synthesized, accelerating materials discovery. For molecules like Dodecanamide, N,N'-1,12-dodecanediylbis-, theoretical modeling can offer profound insights into their potential functions.
Modeling of Material Properties: Techniques like molecular dynamics (MD) and quantitative structure-property relationship (QSPR) modeling are used to predict the mechanical and thermal properties of polyamides. acs.orgresearchgate.netnih.gov For example, MD simulations can determine the elastic moduli of amorphous and semi-crystalline polyamide structures, while QSPR models can correlate molecular descriptors with macroscopic properties like glass transition temperature and density. acs.orgnih.gov These computational methods could be applied to Dodecanamide, N,N'-1,12-dodecanediylbis- and its homologs (e.g., by varying the length of the central or terminal alkyl chains) to screen for candidates with desired characteristics, such as high thermal stability or specific mechanical strength in self-assembled materials.
Understanding Hydrogen Bonding and Self-Assembly: The fundamental interaction governing the assembly of diamides is hydrogen bonding. uoa.gr Theoretical studies using Density Functional Theory (DFT) can precisely calculate the dimerization energies and geometries of amide pairs. uoa.grresearchgate.netrsc.org These calculations reveal how factors like substituents and the surrounding environment influence the strength and nature of these bonds. rsc.orgresearchgate.net For instance, DFT calculations have shown that the energy required to deform an amide group from its ideal planar geometry can be compensated by the stabilization gained from forming strong intermolecular hydrogen bonds. researchgate.net By applying these theoretical methods, researchers can predict how modifications to the Dodecanamide, N,N'-1,12-dodecanediylbis- structure would affect its self-assembly behavior, allowing for the rational design of novel supramolecular polymers and nanostructures with tailored architectures and functions. nih.gov
Data Tables
Table 1: Computed Properties of Dodecanamide, N,N'-1,12-dodecanediylbis-
| Property | Value | Source |
| IUPAC Name | N-[12-(dodecanoylamino)dodecyl]dodecanamide | nih.gov |
| CAS Number | 151493-20-8 | nih.gov |
| Molecular Formula | C₃₆H₇₂N₂O₂ | nih.gov |
| Molecular Weight | 565.0 g/mol | nih.gov |
| Monoisotopic Mass | 564.55937954 Da | nih.gov |
| Topological Polar Surface Area | 58.2 Ų | nih.gov |
| Heavy Atom Count | 40 | nih.gov |
| Rotatable Bond Count | 35 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
Data sourced from PubChem.
Table 2: Theoretical Dimerization Energies of Model Amide Systems
| Dimer System | Dimerization Energy (eV) in Gas Phase | Computational Method |
| Carboxylic Acid Homodimer | 0.74 | M06-2X/6-311+G(d,p) |
| Amide-Carboxylic Acid Dimer | 0.58 | M06-2X/6-311+G(d,p) |
| Amide Homodimer | 0.49 | M06-2X/6-311+G(d,p) |
| Boronic-Carboxylic Acid Dimer | 0.44 | M06-2X/6-311+G(d,p) |
| Amide-Boronic Acid Dimer | 0.39 | M06-2X/6-311+G(d,p) |
| Boronic Acid Homodimer | 0.35 | M06-2X/6-311+G(d,p) |
This table illustrates the relative strengths of hydrogen-bonding interactions between different functional groups as determined by theoretical calculations, providing a basis for predicting the behavior of complex diamides. Data adapted from a theoretical study on hydrogen bonding. uoa.gr
Q & A
How can spectroscopic techniques be systematically employed to resolve structural ambiguities in Dodecanamide, N,N'-1,12-dodecanediylbis-?
Answer:
Structural characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the alkyl chain length, amide bond positions, and symmetry. For example, the absence of hydroxyl proton signals (e.g., ~3.5 ppm) distinguishes this compound from hydroxyl-containing analogs like N,N-Bis(2-hydroxyethyl)dodecanamide .
- Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the amide I band (~1640–1680 cm) to confirm secondary amide formation and rule out ester or tertiary amide impurities .
- X-ray Diffraction (XRD): For crystalline samples, compare experimental XRD patterns with computational predictions (e.g., using software like Mercury) to validate molecular packing and symmetry .
Data Contradiction Example: Discrepancies in -NMR carbonyl signals (e.g., 170–175 ppm) may arise from solvent polarity effects. Cross-validate with FTIR and mass spectrometry to resolve ambiguities .
What synthetic strategies are optimal for Dodecanamide, N,N'-1,12-dodecanediylbis-, and how can reaction yields be improved?
Answer:
Base Method:
- Step 1: React 1,12-dodecanediamine with dodecanoyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine (3:1 molar ratio) to scavenge HCl .
- Step 2: Purify via recrystallization (ethanol/water, 70:30) to remove unreacted diamine.
Optimization Strategies:
- Catalysis: Substitute triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
- Solvent Effects: Test aprotic solvents (e.g., THF, DMF) to improve solubility of intermediates.
- Yield Monitoring: Track reaction progress using TLC (R ~0.5 in ethyl acetate/hexane, 1:3) and adjust stoichiometry if side products (e.g., mono-amide) dominate .
Typical Yield Range: 60–75% after optimization .
How does the amphiphilic nature of Dodecanamide, N,N'-1,12-dodecanediylbis- influence its self-assembly in aqueous systems, and what experimental parameters control critical micelle concentration (CMC)?
Answer:
Mechanistic Insight: The molecule’s dual hydrophobic (alkyl chains) and hydrophilic (amide groups) domains drive micelle or vesicle formation.
- CMC Determination: Use conductivity measurements (sharp inflection point) or fluorescence pyrene probe assays (I/I ratio shift) .
- Parameter Optimization:
Contradiction Alert: Discrepancies in reported CMC values (e.g., 0.1–0.5 mM) may stem from ionic strength variations. Use standardized buffer conditions (e.g., 10 mM NaCl) for reproducibility .
What advanced computational methods can predict the interaction of Dodecanamide, N,N'-1,12-dodecanediylbis- with lipid bilayers or protein targets?
Answer:
In Silico Workflow:
Molecular Dynamics (MD): Simulate insertion into a DPPC lipid bilayer using GROMACS. Monitor parameters like lateral diffusion coefficients and bilayer thickness changes over 100-ns trajectories .
Docking Studies: Use AutoDock Vina to predict binding affinities with proteins (e.g., serum albumin). Validate with experimental SPR (surface plasmon resonance) data .
QM/MM Calculations: Analyze amide group reactivity in enzymatic environments (e.g., hydrolysis by lipases) at the B3LYP/6-31G* level .
Key Finding: The compound’s long alkyl chain facilitates deep embedding in lipid bilayers, while amide groups stabilize interfacial hydrogen bonds .
How can conflicting data on the thermal stability of Dodecanamide, N,N'-1,12-dodecanediylbis- be reconciled across studies?
Answer:
Conflict Source: Reported decomposition temperatures (T) range from 180°C to 220°C due to:
- Heating Rate Variability: Faster rates (e.g., 20°C/min) artificially elevate T. Standardize at 10°C/min .
- Atmosphere Effects: Oxidative degradation in air lowers T vs. inert nitrogen. Use TGA (thermogravimetric analysis) under N for accurate stability profiles .
- Sample Purity: Residual solvents (e.g., DMF) reduce observed stability. Confirm purity via HPLC (>98%) before testing .
Resolution Protocol:
Re-test samples using identical conditions (heating rate, atmosphere).
Cross-validate with DSC (differential scanning calorimetry) to detect melting points (expected ~90–100°C) and decomposition events .
What methodologies are recommended for studying the compound’s role as a corrosion inhibitor in metal alloys?
Answer:
Experimental Design:
- Electrochemical Tests:
Surface Analysis:
- AFM (Atomic Force Microscopy): Compare surface roughness of treated vs. untreated steel to assess inhibitor adsorption .
- XPS (X-ray Photoelectron Spectroscopy): Detect nitrogen peaks (~399 eV) confirming amide layer formation on metal surfaces .
How can researchers address solubility limitations of Dodecanamide, N,N'-1,12-dodecanediylbis- in biological assays?
Answer:
Strategies:
- Co-solvents: Use DMSO (≤1% v/v) or ethanol (≤5% v/v) to pre-dissolve the compound, then dilute into aqueous buffers .
- Liposomal Encapsulation: Prepare liposomes (e.g., DOPC/cholesterol, 7:3 molar ratio) via thin-film hydration. Characterize size (DLS) and encapsulation efficiency (UV-Vis at 280 nm) .
- Surfactant Micelles: Incorporate into Pluronic F-127 (20% w/v) to enhance dispersibility .
Validation: Perform cytotoxicity assays (e.g., MTT on HEK293 cells) to confirm biocompatibility of solubilization methods .
What analytical approaches are critical for detecting degradation products of Dodecanamide, N,N'-1,12-dodecanediylbis- under UV exposure?
Answer:
Protocol:
Accelerated UV Testing: Expose samples to 365 nm UV light (1 mW/cm) for 24–72 hrs.
LC-MS Analysis: Use a C18 column (ACN/water gradient) to separate degradation products. Identify fragments via m/z ratios (e.g., m/z 227 for N,N-Dimethyldodecanamide ).
Mechanistic Insight: Radical scavengers (e.g., BHT) can suppress alkyl chain oxidation, confirming radical-mediated degradation .
Key Degradation Pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
